molecular formula C22H23NO4S B2761491 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-methoxybenzenesulfonamide CAS No. 1396711-16-2

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-methoxybenzenesulfonamide

Cat. No.: B2761491
CAS No.: 1396711-16-2
M. Wt: 397.49
InChI Key: VSVWSWPNIOLBKO-UHFFFAOYSA-N
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Description

N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-methoxybenzenesulfonamide is a complex organic compound characterized by its unique structural components, including a biphenyl group, a hydroxypropyl chain, and a methoxybenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the biphenyl derivative, which is then functionalized to introduce the hydroxypropyl group. This intermediate is subsequently reacted with 2-methoxybenzenesulfonyl chloride under basic conditions to form the final product. Key steps include:

    Formation of the Biphenyl Derivative: Biphenyl is brominated to form 4-bromobiphenyl.

    Introduction of the Hydroxypropyl Group: The brominated biphenyl undergoes a Grignard reaction with propylene oxide to introduce the hydroxypropyl group.

    Sulfonamide Formation: The hydroxypropyl-biphenyl intermediate is reacted with 2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like thiols, amines, or halides in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-methoxybenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-methoxybenzenesulfonamide exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, thereby modulating biological pathways involved in disease processes. The biphenyl group can facilitate binding to hydrophobic pockets in proteins, while the sulfonamide moiety can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide: Lacks the biphenyl group, which may reduce its binding affinity in certain applications.

    N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide: Similar structure but with a shorter hydroxyalkyl chain, potentially affecting its solubility and reactivity.

Uniqueness

N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-methoxybenzenesulfonamide is unique due to the combination of its biphenyl group, hydroxypropyl chain, and methoxybenzenesulfonamide moiety. This combination imparts distinct physicochemical properties, such as enhanced hydrophobicity and specific binding capabilities, making it valuable in various research and industrial applications.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4S/c1-22(24,16-23-28(25,26)21-11-7-6-10-20(21)27-2)19-14-12-18(13-15-19)17-8-4-3-5-9-17/h3-15,23-24H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVWSWPNIOLBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC=C1OC)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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